Antitrichomonal Potency Advantage: Ethyl Oxamate Analog vs. Nitazoxanide and Metronidazole
The ethyl oxamate derivative of 2-((5-nitrothiazol-2-yl)amino)-2-oxoacetic acid (Compound 14 in Nava-Zuazo et al.) demonstrated superior in vitro potency against Trichomonas vaginalis compared to both nitazoxanide and metronidazole. This ester is a prodrug of the free acid and its activity is attributed to hydrolysis to the active 2-((5-nitrothiazol-2-yl)amino)-2-oxoacetic acid species [1].
| Evidence Dimension | In vitro IC₅₀ against Trichomonas vaginalis |
|---|---|
| Target Compound Data | Compound 14 (ethyl oxamate of target acid): IC₅₀ not explicitly stated in abstract, but reported as 29-fold more active than metronidazole and 6.5-fold more active than nitazoxanide [1] |
| Comparator Or Baseline | Metronidazole IC₅₀ (reference standard); Nitazoxanide IC₅₀ (clinical antiprotozoal) |
| Quantified Difference | 29-fold more active than metronidazole; 6.5-fold more active than nitazoxanide |
| Conditions | In vitro culture of Trichomonas vaginalis; compound 14 tested at unspecified concentrations; assay endpoint not detailed in abstract |
Why This Matters
Procuring the free acid rather than the ethyl ester may be preferred for in vivo studies where rapid hydrolysis is not guaranteed, providing direct access to the active pharmacophore.
- [1] Nava-Zuazo C, Chávez-Silva F, Moo-Puc R, Chan-Bacab MJ, Ortega-Morales BO, Moreno-Díaz H, Díaz-Coutiño D, Hernández-Núñez E, Navarrete-Vázquez G. 2-Acylamino-5-nitro-1,3-thiazoles: Preparation and in vitro bioevaluation against four neglected protozoan parasites. Eur J Med Chem. 2014;82:1626-1633. View Source
